molecular formula C13H17BrClNO3 B1424701 Methyl (2S,4S)-4-(4-bromo-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-49-3

Methyl (2S,4S)-4-(4-bromo-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1424701
CAS No.: 1354484-49-3
M. Wt: 350.63 g/mol
InChI Key: TWJVUIBZZSSXGT-JGAZGGJJSA-N
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Description

Methyl (2S,4S)-4-(4-bromo-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound It is characterized by the presence of a brominated phenoxy group attached to a pyrrolidine ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-bromo-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Esterification: The carboxylate group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Where each step is carried out in separate reactors with intermediate purification steps.

    Continuous Flow Processing: Where the reactions are carried out in a continuous flow system to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-bromo-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Methyl (2S,4S)-4-(4-bromo-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(4-bromo-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride: Similar structure with a chlorine atom instead of bromine.

    Methyl (2S,4S)-4-(4-fluoro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Methyl (2S,4S)-4-(4-bromo-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro and fluoro analogs. This makes it particularly valuable in certain synthetic applications where such reactivity is desired.

Properties

IUPAC Name

methyl (2S,4S)-4-(4-bromo-3-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3.ClH/c1-8-5-9(3-4-11(8)14)18-10-6-12(15-7-10)13(16)17-2;/h3-5,10,12,15H,6-7H2,1-2H3;1H/t10-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJVUIBZZSSXGT-JGAZGGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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